Myristate d'isopropyle

Vue d'ensemble

Description

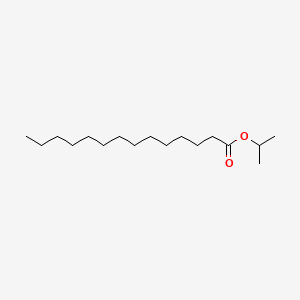

Isopropyl myristate is an ester derived from isopropyl alcohol and myristic acid. It is a clear, colorless, and odorless liquid that is widely used in the pharmaceutical, cosmetic, and industrial sectors due to its excellent emollient properties and ability to enhance the penetration of active ingredients through the skin .

Applications De Recherche Scientifique

Isopropyl myristate has a wide range of applications in scientific research:

Pharmaceutical Industry: Used as a penetration enhancer in transdermal drug delivery systems, improving the permeability of active pharmaceutical ingredients through the skin.

Cosmetic Industry: Acts as an emollient in lotions, creams, and other skincare products, providing a non-greasy feel and enhancing the spreadability of the product.

Industrial Applications: Functions as a lubricant in various mechanical and industrial applications due to its low viscosity and excellent spreading properties.

Biomedical Research: Used in the formulation of hydrophobic drugs and as a plasticizer in polyvinyl chloride to control solid permeability of biosensors.

Mécanisme D'action

Target of Action

Isopropyl myristate (IPM) is primarily used as a skin penetration enhancer . It is a polar emollient used in cosmetic and topical pharmaceutical preparations to enhance the absorption of drugs through the skin . It is also used as an active ingredient in a non-prescription pediculicide rinse .

Mode of Action

As an emollient, IPM works by forming a protective barrier on the skin’s surface, thereby helping to lock in moisture and maintain hydration . It enhances the overall texture and feel of products, making creams and lotions glide smoothly onto the skin . In the case of pediculicide action, IPM is capable of physically coating the exoskeleton bodies of lice . This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects’ airways, leading to death by dehydration .

Biochemical Pathways

IPM is known to enhance the penetration of other medical agents that may be incorporated into the vehicle as active agents . In one study, a 50:50 isopropanol-isopropyl myristate binary enhancer synergistically increased the transport of estradiol across a two-layer human epidermis in vitro .

Pharmacokinetics

Any absorbed IPM is likely to be hydrolyzed to its component compounds of isopropyl alcohol and myristic acid .

Result of Action

The primary result of IPM’s action is the enhanced penetration of other medical agents into the skin . It also forms a protective barrier on the skin’s surface, helping to lock in moisture and maintain hydration . This action helps to maintain skin hydration, leading to skin that feels smoother and appears healthier .

Action Environment

The action of IPM can be influenced by various environmental factors. For instance, it is used in different environments such as cosmetics, topical pharmaceutical preparations, and pediculicide rinses . The effectiveness of IPM can also be influenced by the specific formulation it is used in, as well as the presence of other ingredients .

Analyse Biochimique

Biochemical Properties

Isopropyl myristate plays a significant role in biochemical reactions, particularly in enhancing the penetration of other compounds through the skin. It interacts with the stratum corneum, the outermost layer of the skin, altering its structure to facilitate the absorption of active ingredients . This interaction is crucial for the efficacy of topical medications and cosmetic products. Additionally, isopropyl myristate can hydrolyze to release isopropyl alcohol and myristic acid, which may further interact with skin lipids and proteins .

Cellular Effects

Isopropyl myristate affects various types of cells and cellular processes. It enhances the penetration of active ingredients into the skin by disrupting the lipid matrix of the stratum corneum . This disruption can influence cell signaling pathways and gene expression, leading to improved delivery of therapeutic agents. Furthermore, isopropyl myristate has been shown to improve skin hydration and reduce moisture loss, which can positively impact cellular metabolism and overall skin health .

Molecular Mechanism

The molecular mechanism of isopropyl myristate involves its ability to alter the structure of the stratum corneum, making it more permeable to other compounds . This is achieved through its interaction with skin lipids, which disrupts the lipid bilayers and enhances the penetration of active ingredients. Additionally, isopropyl myristate can act as a solvent, dissolving other compounds and facilitating their transport across the skin barrier .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl myristate can change over time. It is relatively stable under standard conditions but can degrade when exposed to moisture or contaminants . Long-term studies have shown that isopropyl myristate maintains its efficacy as a penetration enhancer, although its stability can be affected by environmental factors. Hydrolysis of isopropyl myristate can lead to the release of isopropyl alcohol and myristic acid, which may have different effects on cellular function .

Dosage Effects in Animal Models

The effects of isopropyl myristate vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as a penetration enhancer . At higher doses, it can cause skin irritation and other adverse effects. Studies have shown that undiluted isopropyl myristate can be a mild irritant when applied to the skin of rabbits, and prolonged exposure can lead to moderate to severe irritation . It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Isopropyl myristate is involved in metabolic pathways that include its hydrolysis to isopropyl alcohol and myristic acid . These metabolites can further participate in various biochemical reactions. Isopropyl alcohol is metabolized in the liver, while myristic acid can be incorporated into lipid biosynthesis pathways. The interaction of isopropyl myristate with enzymes and cofactors involved in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Isopropyl myristate is transported and distributed within cells and tissues primarily through passive diffusion . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once absorbed, isopropyl myristate can accumulate in the lipid-rich regions of the skin, enhancing its penetration-enhancing properties. Its distribution within tissues is influenced by its lipophilic nature, allowing it to integrate into cellular membranes .

Subcellular Localization

The subcellular localization of isopropyl myristate is primarily within the lipid bilayers of cell membranes . Its lipophilic nature allows it to integrate into the lipid matrix of the stratum corneum, where it exerts its penetration-enhancing effects. This localization is crucial for its activity, as it disrupts the lipid organization and facilitates the transport of active ingredients. Post-translational modifications and targeting signals are not typically associated with isopropyl myristate, as its primary mode of action is through lipid interaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl myristate is synthesized through the esterification of myristic acid with isopropyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid, which helps to accelerate the reaction by removing the water formed during the esterification process .

Industrial Production Methods: The industrial production of isopropyl myristate involves several steps:

Esterification: Myristic acid is reacted with isopropyl alcohol in the presence of an acid catalyst.

Washing: The reaction mixture is washed to remove any residual acid and by-products.

Dealcoholization: The mixture is subjected to dealcoholization to remove excess isopropyl alcohol.

Refining and Filtration: The final product is refined and filtered to obtain pure isopropyl myristate

Types of Reactions:

Hydrolysis: Isopropyl myristate can undergo hydrolysis to yield myristic acid and isopropyl alcohol.

Transesterification: This ester can participate in transesterification reactions with other alcohols or acids.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Transesterification: Requires an alcohol and a catalyst, such as an acid or base.

Major Products:

Hydrolysis: Myristic acid and isopropyl alcohol.

Transesterification: New esters formed from the reaction with different alcohols or acids.

Comparaison Avec Des Composés Similaires

Myristyl Myristate: A long-chain fatty acid ester derived from vegetable oils.

Isopropyl Palmitate: An ester of isopropyl alcohol and palmitic acid, similar in structure and function to isopropyl myristate.

Comparison:

Myristyl Myristate vs. Isopropyl Myristate: Myristyl myristate has a lower comedogenic rating, making it less likely to clog pores and cause acne breakouts.

Isopropyl Palmitate vs. Isopropyl Myristate: Both compounds are used as emollients in cosmetic formulations.

Isopropyl myristate stands out due to its excellent skin penetration properties and versatility in various applications, making it a valuable compound in multiple industries.

Propriétés

IUPAC Name |

propan-2-yl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXISYYRBXTVTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026838 | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8532 g/cu cm at 20 °C, 0.847 - 0.855 | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

As a pediculicide, isopropyl myristate is capable of physically coating the exoskeleton bodies of lice. This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects' airways, leading to death by dehydration. Although this physical action of isopropyl myristate results in little lice resistance (given the lack of immunologic or chemical activity in this mechanism of action), the substance is also not ovicidal, which means any eggs that may have been laid by lice would not be affected. Moreover, isopropyl myristate is capable of eliciting its pediculicide action in a contact time of only 10 minutes per each necessary administration. | |

| Record name | Isopropyl myristate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid of low viscosity, Colorless oil | |

CAS No. |

110-27-0 | |

| Record name | Isopropyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl myristate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl myristate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RE8K4LNJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Approximately 3 °C, 3 °C | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.